An In-depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate (CAS: 42937-74-6)
An In-depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate (CAS: 42937-74-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2-(hydroxyimino)malonate, a versatile reagent in organic synthesis, with a particular focus on its physicochemical properties, synthesis, and applications in the development of pharmaceuticals and other fine chemicals.
Chemical Identity and Physicochemical Properties
Dimethyl 2-(hydroxyimino)malonate, also known as Dimethyl isonitrosomalonate, is a key synthetic intermediate. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of Dimethyl 2-(hydroxyimino)malonate and its Precursor
| Property | Dimethyl 2-(hydroxyimino)malonate | Dimethyl malonate (precursor) |
| CAS Number | 42937-74-6 | 108-59-8 |
| Molecular Formula | C₅H₇NO₅[1] | C₅H₈O₄ |
| Molecular Weight | 161.11 g/mol [1] | 132.12 g/mol |
| Melting Point | 70-72 °C[2] | -62 °C |
| Boiling Point | Data not available | 181 °C |
| Density | Data not available | 1.15 g/cm³ |
| Solubility | Data not available | Slightly soluble in water; soluble in alcohol and ether.[3] |
| Appearance | White to off-white solid | Colorless liquid |
| Synonyms | Dimethyl isonitrosomalonate, Dimethyl Mesoxalate Oxime, Propanedioic acid, 2-(hydroxyimino)-, 1,3-dimethyl ester | Malonic acid dimethyl ester |
Synthesis of Dimethyl 2-(hydroxyimino)malonate
The most common and established method for the synthesis of Dimethyl 2-(hydroxyimino)malonate is the direct oximation (nitrosation) of its precursor, dimethyl malonate.[2]
Experimental Protocol: Synthesis via Nitrosation
Materials:
-
Dimethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve dimethyl malonate in glacial acetic acid.
-
Slowly add a solution of sodium nitrite in water to the stirred solution, maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 2-(hydroxyimino)malonate.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a white to off-white crystalline solid.
Synthesis of Dimethyl 2-(hydroxyimino)malonate
Key Reactions and Applications in Drug Development
Dimethyl 2-(hydroxyimino)malonate is a valuable building block due to its multiple reactive sites. The hydroxyimino group can be readily reduced to an amino group, providing access to aminomalonates, which are precursors to amino acids and various heterocyclic compounds.[2]
Experimental Protocol: Reduction to Dimethyl aminomalonate
This protocol is adapted from the procedure for the corresponding diethyl ester.
Materials:
-
Dimethyl 2-(hydroxyimino)malonate
-
Palladium on charcoal (10% Pd/C)
-
Ethanol
-
Hydrogen gas source (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a hydrogenation vessel, dissolve Dimethyl 2-(hydroxyimino)malonate in ethanol.
-
Carefully add 10% palladium on charcoal catalyst to the solution.
-
Seal the vessel and connect it to a hydrogen gas source.
-
Flush the system with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Agitate the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
Carefully vent the hydrogen and flush the system with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude dimethyl aminomalonate. This product can often be used in subsequent steps without further purification.
Role as a Key Intermediate
Applications in Pharmaceutical Synthesis
The utility of Dimethyl 2-(hydroxyimino)malonate and its derivatives is exemplified by their role in the synthesis of complex pharmaceutical agents. For instance, the diethyl analog, diethyl 2-(hydroxyimino)malonate, is a key intermediate in the synthesis of Fingolimod, a medication used to treat multiple sclerosis. The synthesis involves the reduction of the hydroxyimino group to an amine, followed by further functionalization. This highlights the importance of this class of compounds in constructing the core structures of medicinally relevant molecules.
Conclusion
Dimethyl 2-(hydroxyimino)malonate is a highly functionalized and versatile intermediate in organic synthesis. Its straightforward preparation from dimethyl malonate and the reactivity of its hydroxyimino and ester groups make it a valuable precursor for a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the synthetic potential of this important chemical building block.
